5-Bromo-4-(difluoromethoxy)-2-fluoroaniline
Description
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline is a halogenated aniline derivative with a unique substitution pattern, combining bromine, fluorine, and a difluoromethoxy group. This compound serves as a critical intermediate in pharmaceutical and materials chemistry, particularly in synthesizing fluorinated heterocycles and bioactive molecules. Its structure—characterized by a bromine atom at position 5, a difluoromethoxy group at position 4, and fluorine at position 2—confers distinct electronic and steric properties that influence reactivity and applications .
Properties
Molecular Formula |
C7H5BrF3NO |
|---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethoxy)-2-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-5(12)4(9)2-6(3)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
MFUGBTOVSZKURM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the aniline ring.
Fluorination: Introduction of the fluorine atom to the desired position on the ring.
Methoxylation: Introduction of the difluoromethoxy group.
Industrial Production Methods
Industrial production of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts such as palladium and reagents like boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique electronic properties, attributed to the presence of fluorine atoms, enhance the biological activity and selectivity of the resulting drugs. For instance, fluorinated compounds are often more lipophilic, which can improve membrane permeability and bioavailability.
Case Study: SMYD2 Inhibition
A notable application of this compound is in the development of inhibitors for the SMYD2 enzyme, which is implicated in various cancers. Research has shown that derivatives of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline exhibit potent inhibitory activity against SMYD2, with selectivity profiles that suggest potential therapeutic benefits in oncology .
| Compound | IC50 (µM) | Binding Efficiency Index |
|---|---|---|
| 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline derivative | 0.8 | 12.5 |
Agrochemicals
Enhanced Biological Activity:
The incorporation of fluorine into agrochemical structures significantly alters their biological efficacy. Fluorinated compounds can enhance the potency of herbicides and insecticides by improving their stability and reducing degradation rates in environmental conditions. This compound has been explored for its potential role in developing more effective agricultural chemicals .
Example Applications:
- Herbicides: Fluorinated anilines like 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline are being investigated for their ability to inhibit specific plant enzymes, leading to improved herbicidal activity.
- Insecticides: The compound's structure can be modified to develop insecticides with higher specificity and lower toxicity to non-target organisms.
Materials Science
Fluorinated Building Blocks:
In materials science, 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline is utilized as a building block for synthesizing advanced materials with unique properties. The presence of fluorine enhances thermal stability and chemical resistance, making these materials suitable for high-performance applications.
Applications in Electronics:
Fluorinated compounds are increasingly used in the production of electronic materials due to their excellent dielectric properties. The compound can be incorporated into polymer matrices to create insulating layers that are crucial for electronic devices .
Synthesis Techniques
The synthesis of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline typically involves several key steps:
- Bromination: The introduction of bromine can be achieved through electrophilic aromatic substitution using brominating agents under controlled conditions.
- Difluoromethoxylation: The difluoromethoxy group can be introduced via nucleophilic substitution reactions involving appropriate fluorinated reagents.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. In materials science, its electronic properties can influence the behavior of the materials it is incorporated into.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Replacement of bromine with chlorine (e.g., 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline) reduces molecular weight and alters reactivity in nucleophilic aromatic substitution . Iodine substitution (e.g., 5-Bromo-4-iodo-2-methylaniline) increases molecular weight and enhances photophysical properties for optoelectronic applications .
- Difluoromethoxy vs. Methyl Groups : The difluoromethoxy group (OCF₂) in the target compound increases electronegativity and metabolic stability compared to methyl-substituted analogs (e.g., 4-Bromo-5-fluoro-2-methylaniline) .
- Positional Isomerism : Moving the bromine from position 5 to 4 (e.g., 4-Bromo-5-fluoro-2-methylaniline) reduces steric bulk at the para position, facilitating coupling reactions in agrochemical synthesis .
Spectroscopic and Structural Comparisons
- Spectroscopy : Fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) exhibit distinct NMR and IR profiles due to electron-withdrawing group positioning, a trend applicable to bromo-difluoromethoxy analogs .
- Crystallography : Single-crystal X-ray studies of 5-Bromo-4-iodo-2-methylaniline reveal planar aromatic rings and halogen-bonding interactions, which are critical for predicting the target compound’s solid-state behavior .
Biological Activity
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological targets, influencing cellular processes and exhibiting therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which includes bromine and fluorine substituents that enhance its lipophilicity and potentially its bioactivity. The presence of a difluoromethoxy group is particularly noteworthy, as fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts.
Research indicates that 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline may function through several mechanisms:
- Inhibition of Protein Methylation : It has been suggested that similar compounds can inhibit enzymes involved in protein methylation, such as SMYD2 (SET and MYND domain-containing protein 2), which plays a role in cancer progression through the regulation of gene expression .
- Cellular Signaling Modulation : Compounds with aniline structures are often involved in modulating signaling pathways, which may include effects on kinases and other signaling molecules.
Anticancer Activity
Several studies have explored the anticancer properties of fluorinated anilines. For instance, compounds structurally related to 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline have shown significant antiproliferative effects against various cancer cell lines, including:
These findings indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The biological activity of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline can be influenced by its structural components. SAR studies have shown that modifications to the aniline moiety can significantly alter potency:
- Substituent Effects : The introduction of different halogens or alkyl groups can enhance or diminish biological activity.
- Positioning of Fluorine Atoms : The specific placement of fluorine atoms affects the compound's interaction with biological targets, impacting binding affinity and selectivity .
Case Studies
- Inhibition of SMYD2 : A study demonstrated that related compounds could effectively inhibit SMYD2 with IC50 values in the low micromolar range, suggesting a potential role for 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline as a therapeutic agent against cancers driven by aberrant methylation .
- In Vivo Efficacy : Preliminary in vivo studies indicated that compounds similar to 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline exhibited moderate bioavailability and favorable pharmacokinetic profiles when administered orally or intravenously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
